

# Application of 2-Aminobenzamide Derivatives in the Synthesis of Benzannulated Triazoles

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## Compound of Interest

Compound Name: *N*-(2-aminoethyl)benzamide

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## Introduction

Benzannulated triazoles, specifically 1,2,3-benzotriazin-4(3H)-ones, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides a detailed overview of a mild and effective one-pot synthesis of N-substituted 1,2,3-benzotriazin-4(3H)-ones from various 2-aminobenzamide derivatives. The methodology involves an initial diazotization of the 2-aminobenzamide followed by an intramolecular cyclization. This approach is compatible with a wide range of functional groups, making it a versatile tool for the synthesis of a library of potential therapeutic agents.

## Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various N-substituted 1,2,3-benzotriazin-4(3H)-ones from their corresponding 2-aminobenzamide precursors. The data highlights the efficiency of the described protocol across a range of substrates.

Starting Material (2-Aminobenzamide Derivative)	Product (N-Substituted 1,2,3-Benzotriazin-4(3H)-one)	Yield (%)
2-Amino-N-methylbenzamide	N-Methyl-1,2,3-benzotriazin-4(3H)-one	89% <a href="#">[1]</a>
2-Amino-N-benzylbenzamide	N-Benzyl-1,2,3-benzotriazin-4(3H)-one	71% <a href="#">[1]</a>
2-Amino-N-(methoxycarbonylmethyl)benzamide	N-(Methoxycarbonylmethyl)-1,2,3-benzotriazin-4(3H)-one	Not specified
2-Amino-N-phenylbenzamide	N-Phenyl-1,2,3-benzotriazin-4(3H)-one	62% <a href="#">[1]</a>
2-Amino-N-(2'-methylphenyl)benzamide	N-(2'-Methylphenyl)-1,2,3-benzotriazin-4(3H)-one	77% <a href="#">[1]</a>

## Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting materials (N-substituted 2-aminobenzamides) and the subsequent one-pot synthesis of N-substituted 1,2,3-benzotriazin-4(3H)-ones.

### Protocol 1: Synthesis of N-Substituted 2-Aminobenzamides

This protocol describes the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride and the corresponding amine.

Materials:

- Isatoic anhydride
- Appropriate amine (e.g., benzylamine, 4-iodoaniline)
- Ethyl acetate

## Procedure:

- To a stirred solution of the desired amine (1.0 eq.) in ethyl acetate, add isatoic anhydride (1.1 eq.).[\[2\]](#)
- Heat the reaction mixture to 90 °C and stir for 18 hours.[\[2\]](#)
- After cooling to room temperature, concentrate the reaction mixture in vacuo.[\[2\]](#)
- Purify the crude product by flash column chromatography to yield the desired 2-amino-N-substituted benzamide.[\[2\]](#)

## Protocol 2: One-Pot Synthesis of N-Substituted 1,2,3-Benzotriazin-4(3H)-ones

This protocol details the one-pot diazotization and cyclization of 2-aminobenzamides to form N-substituted 1,2,3-benzotriazin-4(3H)-ones.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Materials:

- N-Substituted 2-aminobenzamide
- Polymer-supported nitrite reagent
- p-Toluenesulfonic acid monohydrate
- Methanol or other suitable solvent
- Ethyl acetate
- Water

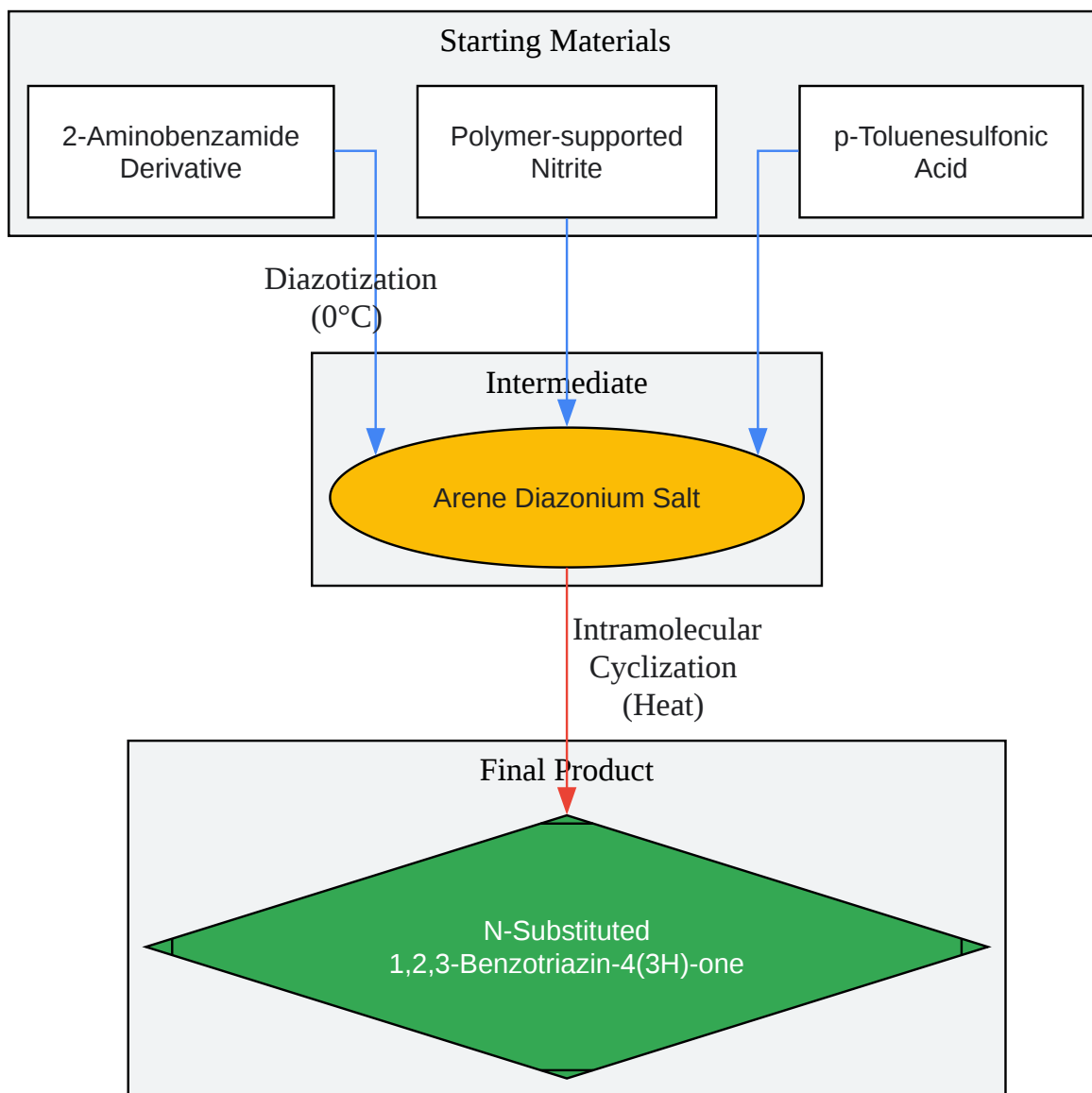
## Procedure:

- To a stirred solution of the N-substituted 2-aminobenzamide (1.0 eq.) in a suitable solvent (e.g., methanol), add polymer-supported nitrite (3.0 eq.) and p-toluenesulfonic acid monohydrate (3.0 eq.).[\[1\]](#)

- Stir the reaction mixture at 0 °C for 1 hour.[\[1\]](#)
- Warm the mixture to a higher temperature (e.g., 40 °C or room temperature) and continue stirring for the required duration (4 to 18 hours, depending on the substrate).[\[1\]](#)
- Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and concentrate in vacuo.[\[1\]](#)
- Dilute the residue with ethyl acetate and wash sequentially with water.[\[1\]](#)
- Dry the organic layer, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the pure N-substituted 1,2,3-benzotriazin-4(3H)-one.[\[1\]](#)

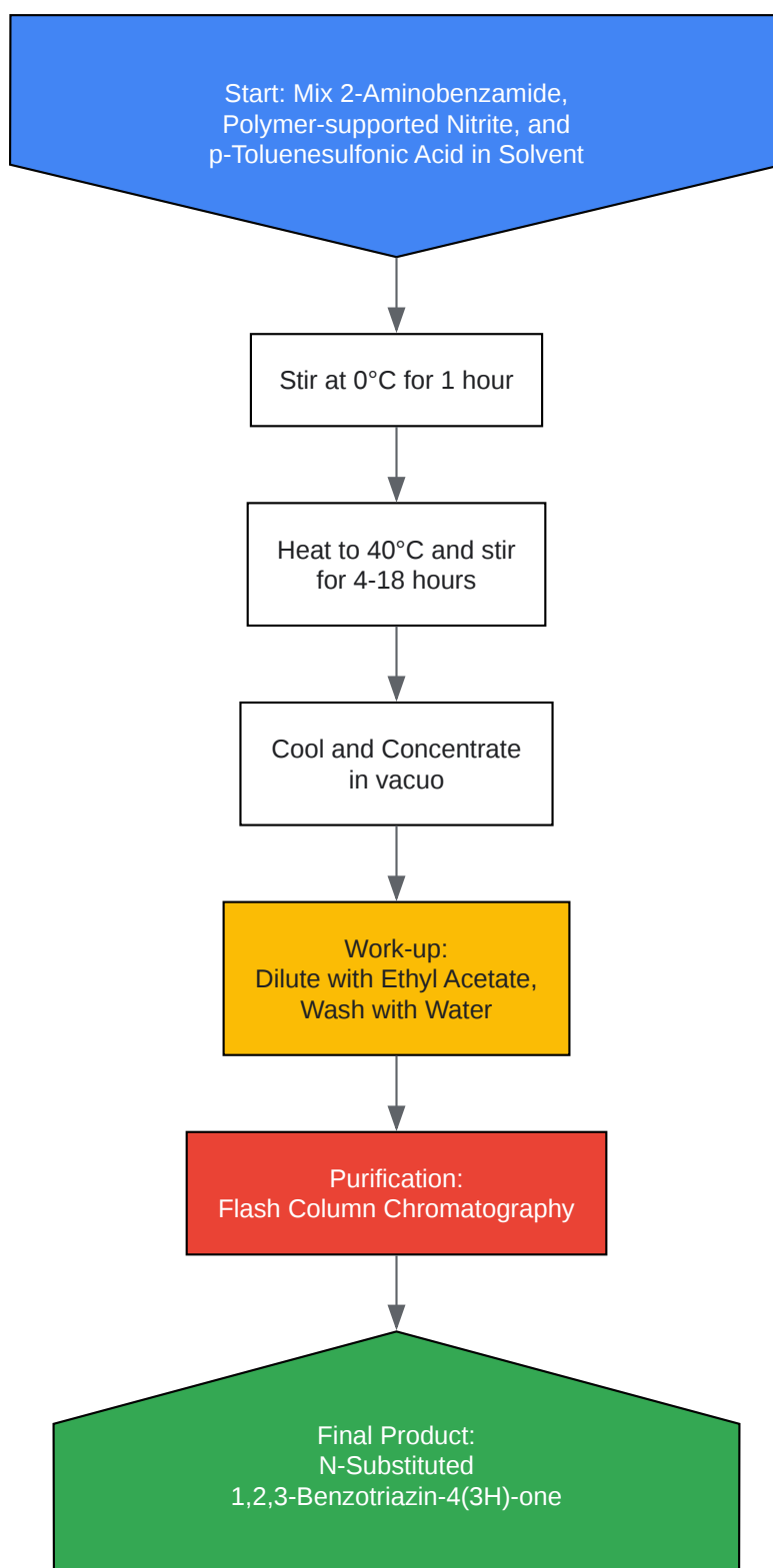
## Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of N-substituted 1,2,3-benzotriazin-4(3H)-ones.



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Caption: Synthetic pathway for N-substituted 1,2,3-benzotriazin-4(3H)-ones.



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Caption: Experimental workflow for the one-pot synthesis.

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## References

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